molecular formula C17H20N2O3S2 B2385795 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941872-22-6

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2385795
CAS No.: 941872-22-6
M. Wt: 364.48
InChI Key: AJFHTKKMCOLPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-14-8-9-17(23-14)24(21,22)18-13-7-6-12(2)15(11-13)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFHTKKMCOLPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.